molecular formula C7H9NO4S B042924 3-Amino-4-methoxybenzenesulfonic acid CAS No. 98-42-0

3-Amino-4-methoxybenzenesulfonic acid

Cat. No. B042924
CAS RN: 98-42-0
M. Wt: 203.22 g/mol
InChI Key: FLIOATBXVNLPLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-amino-4-methoxybenzenesulfonic acid involves several chemical reactions, including sulfonation, diazo coupling, hydrolysis, and salting out processes. For example, 4-amino-3-methoxyphenylazobenzene-3’-sulfonic acid sodium is prepared through ω sulfonation, indicating the complexity and specificity of synthetic routes for such compounds (Xie Jian-wu, 2005).

Molecular Structure Analysis

The molecular structure and properties of related compounds have been characterized using various spectroscopic methods. For instance, compounds derived from 3-amino-4-hydroxybenzenesulfonic acid have shown to exhibit selective fluorescence and interact with DNA through electrostatic interactions, highlighting the importance of the molecular structure in determining biological and optical properties (E. Yildiz et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 3-amino-4-methoxybenzenesulfonic acid derivatives include Lewis acid-promoted reactions, which yield complex products with significant stereoselectivity and complexity. These reactions demonstrate the compound's ability to undergo various chemical transformations, leading to materials with remarkable properties (T. Engler, C. Scheibe, 1998).

Physical Properties Analysis

The physical properties, such as water solubility and conductivity, of polymers derived from 3-amino-4-methoxybenzenesulfonic acid have been investigated, revealing the influence of reaction conditions on these properties. The prepared polymers exhibit conductivity and full water solubility, which are essential for applications in materials science (A. Mirmohseni, M. R. Houjaghan, 2008).

Chemical Properties Analysis

The chemical properties of 3-amino-4-methoxybenzenesulfonic acid derivatives, such as their reactivity and stability, are significantly influenced by the substituents on the phenyl ring. The addition of hydroxy or methoxy moieties affects fluorescence signals and biological activities, underlining the compound's versatility in chemical synthesis and application (E. Yildiz et al., 2023).

Scientific Research Applications

  • 4-Hydroxybenzenesulfonic acid, a related compound, has been identified as a promising matrix in liquid secondary-ion mass spectrometry, offering efficiency comparable to 3-nitrobenzyl alcohol and similar solvent properties to glycerol (Visentini, Nguyen, & Bertrand, 1991).

  • 3-Methoxy-4-phenoxybenzoyl group, another derivative, effectively protects exocyclic amino groups of nucleosides, resulting in stable, acid-resistant oligodeoxyribonucleotides, beneficial for solid support synthesis (Mishra & Misra, 1986).

  • Poly (3-amino-4-methoxybenzenesulfonic acid) is a water-soluble conducting polyaniline with notable conductivity, impacted significantly by reaction temperature, monomer, and oxidant concentration (Mirmohseni & Houjaghan, 2008).

  • The synthesis of 4-amino-3-methoxyphenylazobenzene-3'-sulfonic acid sodium from raw materials has been achieved with up to 80% yield, involving processes like sulfonation and diazo coupling (Xie Jian-wu, 2005).

  • Aniline sulfonic acid derivatives can be incorporated into layered double hydroxide (LDH) sheets, creating hybrid materials with potential applications in electronics, photovoltaics, and other areas (Moujahid, Dubois, Besse, & Leroux, 2005).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

A study has been conducted where novel polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers were prepared and used as adsorbents for the separation and recovery of Pd (II) from a mixed solution containing Pt, Pd, and Rh . This suggests potential future applications of 3-Amino-4-methoxybenzenesulfonic acid in the field of material science and environmental remediation.

properties

IUPAC Name

3-amino-4-methoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIOATBXVNLPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

167860-86-8
Record name 2-Aminoanisole-4-sulfonic acid homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167860-86-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9059171
Record name Benzenesulfonic acid, 3-amino-4-methoxy-
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Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methoxybenzenesulfonic acid

CAS RN

98-42-0
Record name 2-Aminoanisole-4-sulfonic acid
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Record name o-Anisidine-p-sulfonic acid
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Record name 3-Amino-4-methoxybenzenesulfonic acid
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Record name Benzenesulfonic acid, 3-amino-4-methoxy-
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Record name Benzenesulfonic acid, 3-amino-4-methoxy-
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Record name 3-amino-4-methoxybenzenesulphonic acid
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Record name 3-AMINO-4-METHOXYBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
A Mirmohseni, MR Houjaghan - Molecular Crystals and Liquid …, 2008 - Taylor & Francis
… was substituted onto the aniline ring to produce 3-amino-4-methoxybenzenesulfonic acid. … by chemically oxidation of 3-amino-4-methoxybenzenesulfonic acid by using ammonium …
Number of citations: 5 www.tandfonline.com
M Murár, G Addová, A Boháč - Beilstein Journal of Organic …, 2013 - beilstein-journals.org
… 3-Amino-4-methoxybenzenesulfonic acid (A) and its demethylated precursor 3-amino-4-hydroxybenzenesulfonic acid (B) were selected. In particular, compound B is available in large …
Number of citations: 17 www.beilstein-journals.org
S Gao, LH Huo, SW Ng - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
… 3–Amino-4-methoxybenzenesulfonic acid exists in the solid state in the zwitterionic form as 3-ammonio-4-methoxybenzenesulfonate, C7H9NO4S. The zwitterions are linked by the …
Number of citations: 3 scripts.iucr.org
趙東宇, 今泉洋, 狩野直樹 - Radioisotopes, 2003 - jlc.jst.go.jp
… 3-Amino-4-methoxybenzenesulfonic acid has a methoxy group in para position as a substituent, whereas m-aminobenzenesulfonic acid has not such a substituent. Comparing the data …
Number of citations: 1 jlc.jst.go.jp
A Murugesan, RM Gengan… - Advanced Materials …, 2017 - aml.iaamonline.org
… The catalyst was prepared by simply mixing boron nitride and 3-amino-4-methoxybenzenesulfonic acid in a safe method. The morphological properties of the catalyst was determined …
Number of citations: 5 aml.iaamonline.org
EM Moujahid, M Dubois, JP Besse… - Chemistry of …, 2005 - ACS Publications
Aniline sulfonic acid derivatives, o- and m-aminobenzenesulfonic, 3-amino-4-methoxybenzenesulfonic, 3-aniline-1-propane sulfonic acid, and 4-aniline-1-butane sulfonic acids, are …
Number of citations: 38 pubs.acs.org
KD Paull, RH Shoemaker, MR Boyd… - Journal of …, 1988 - Wiley Online Library
… The key intermediate, the nitroaniline 5, was prepared from 3-amino-4-methoxybenzenesulfonic acid 8 by a literature method [14]. The diazonium salt 3, prepared from 5, was treated at …
Number of citations: 230 onlinelibrary.wiley.com
E Detsri, ST Dubas - Journal of Metals, Materials and …, 2009 - jmmm.material.chula.ac.th
… Other methods used sulfonated derivatives of aniline monomer such as m-aminobenzene sulfonic acid,(13) o-poly (3-amino-4-methoxybenzenesulfonic acid(14) and poly (5-…
Number of citations: 42 www.jmmm.material.chula.ac.th
J Tanne, D Kracher, B Dietzel, B Schulz, R Ludwig… - Biosensors, 2014 - mdpi.com
Polymer-multiwalled carbon nanotube (MWCNT) nanohybrids, which differ in surface charge have been synthesized to study the bioelectrocatalysis of adsorbed cellobiose …
Number of citations: 11 www.mdpi.com
MJ Richardson, JH Johnston, T Borrmann - Current Applied Physics, 2006 - Elsevier
… radiata (common pine), Ochroma pyramidale (balsa) (1 × 25 × 35 mm) and Whatman® filter paper were soaked in monomer (pyrrole, aniline or 3-amino-4-methoxybenzenesulfonic acid …
Number of citations: 44 www.sciencedirect.com

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